Cas no 1374248-77-7 (Ubrogepant)

Ubrogepant 化学的及び物理的性質

名前と識別子

-

- Ubrogepant

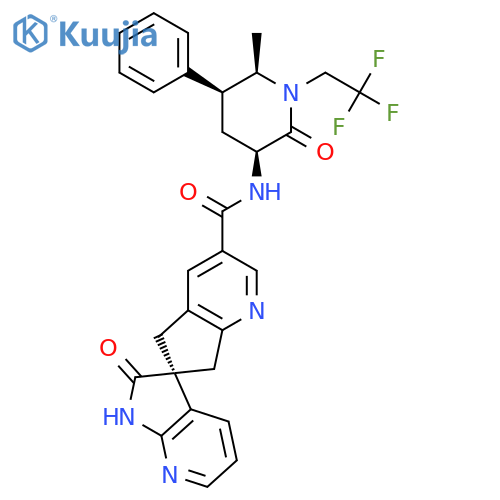

- (3S)-N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide

- UBROGEPANT [ORANGE BOOK]

- Ubrogepant (USAN/INN)

- US10272077, Example 1

- D10673

- MK1602

- MS-30058

- UBROGEPANT [INN]

- (3'S)-N-((3S,5S,6R)-6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl)-2'-oxo-1',2',5,7-tetrahydrospiro(cyclopenta(b)pyridine-6,3'-pyrrolo(2,3-b)pyridine)-3-carboxamide

- DB15328

- Ubrogepant anhydrous

- (S)-N-((3S,5S,6R)-6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxamide

- UBROGEPANT [MI]

- DTXCID9082669

- UNII-AD0O8X2QJR

- Ubrelvy (TN)

- CS-0011109

- Ubrogepantum

- Ubrogepant [USAN:INN]

- US9833448, Example 1

- GTPL10176

- Q27273878

- NS00133782

- Ubrogepant [USAN]

- AKOS040742798

- Ubrelvy

- (6S)-N-[(3S,5S,6R)-6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxamide

- MK-1602

- UBROGEPANT [WHO-DD]

- BDBM361594

- AT16059

- Spiro(6H-cyclopenta(b)pyridine-6,3'-(3H)pyrrolo(2,3-b)pyridine)-3-carboxamide, 1',2',5,7-tetrahydro-N-((3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-3-piperidinyl)-2'-oxo-, (3'S)-

- MFCD28386182

- SCHEMBL3698428

- AC-31965

- EN300-20352079

- 1374248-77-7

- DTXSID00160178

- S-1374248-77-7

- AD0O8X2QJR

- CHEMBL2364638

- A934103

- HY-12366

- EX-A3049

- DA-68454

-

- MDL: MFCD28386182

- インチ: InChI=1S/C29H26F3N5O3/c1-16-20(17-6-3-2-4-7-17)11-22(26(39)37(16)15-29(30,31)32)35-25(38)19-10-18-12-28(13-23(18)34-14-19)21-8-5-9-33-24(21)36-27(28)40/h2-10,14,16,20,22H,11-13,15H2,1H3,(H,35,38)(H,33,36,40)/t16-,20-,22+,28+/m1/s1

- InChIKey: DDOOFTLHJSMHLN-ZQHRPCGSSA-N

- ほほえんだ: O=C(C1=CN=C2C(C[C@@]3(C4=CC=CN=C4NC3=O)C2)=C1)N[C@@H]5C(N(CC(F)(F)F)[C@H](C)[C@H](C6=CC=CC=C6)C5)=O

計算された属性

- せいみつぶんしりょう: 549.19877419g/mol

- どういたいしつりょう: 549.19877419g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 40

- 回転可能化学結合数: 6

- 複雑さ: 1000

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 104Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

Ubrogepant セキュリティ情報

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Ubrogepant 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB534370-1mg |

(S)-N-((3S,5S,6R)-6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxamide; . |

1374248-77-7 | 1mg |

€350.70 | 2025-02-18 | ||

| AstaTech | AT16059-50/MG |

UBROGEPANT |

1374248-77-7 | 95% | 50mg |

$9999 | 2023-09-19 | |

| ChemScence | CS-0011109-5mg |

Ubrogepant |

1374248-77-7 | 99.69% | 5mg |

$1350.0 | 2022-04-27 | |

| TRC | U103550-25mg |

Ubrogepant |

1374248-77-7 | 25mg |

$ 25000.00 | 2023-09-05 | ||

| Biosynth | FU165699-1 mg |

Ubrogepant |

1374248-77-7 | 1mg |

$550.00 | 2023-01-04 | ||

| abcr | AB534370-1 mg |

(S)-N-((3S,5S,6R)-6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxamide; . |

1374248-77-7 | 1mg |

€1,100.40 | 2023-07-11 | ||

| Biosynth | FU165699-5 mg |

Ubrogepant |

1374248-77-7 | 5mg |

$1,650.00 | 2023-01-04 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | U103550-10mg |

Ubrogepant |

1374248-77-7 | 10mg |

¥174000.00 | 2023-09-15 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T17194-1mg |

Ubrogepant |

1374248-77-7 | >98% | 1mg |

¥4243.0 | 2023-09-15 | |

| 1PlusChem | 1P009EIV-1mg |

Ubrogepant |

1374248-77-7 | 99% | 1mg |

$507.00 | 2023-12-22 |

Ubrogepant 関連文献

-

Jayachandra Rayadurgam,Sravani Sana,M. Sasikumar,Qiong Gu Org. Chem. Front. 2021 8 384

Ubrogepantに関する追加情報

Ubrogepant(1374248-77-7)に関する最新研究動向

Ubrogepant(CAS登録番号:1374248-77-7)は、片頭痛の急性治療を目的とした経口カルシトニン遺伝子関連ペプチド(CGRP)受容体拮抗薬であり、近年注目を集めている医薬品の一つです。本稿では、Ubrogepantの作用機序、臨床試験データ、最新の研究動向について、最新の学術文献や業界レポートに基づいて概説します。

Ubrogepantは、CGRP受容体を選択的に阻害することにより、片頭痛発作時の血管拡張や神経炎症を抑制します。従来のトリプタン系薬剤とは異なり、心血管系への副作用リスクが低いことが特徴で、特に心血管疾患リスクを有する患者にとって有望な治療オプションとなっています。2023年に発表された第III相臨床試験のメタ解析では、50mgおよび100mg投与群において、投与後2時間以内の頭痛消失率がプラセボ群と比較して有意に高いことが確認されました(p<0.001)。

最近の研究では、Ubrogepantの長期使用における安全性と有効性がさらに検証されています。2024年初頭に発表されたオープンラベル拡張試験(ULTRA-M study)の結果によると、52週間にわたる継続使用においても重篤な副作用の発現率が低く(<2%)、持続的な有効性が示されました。また、薬物動態研究では、肝代謝酵素CYP3A4との相互作用に注意が必要であることが再確認され、併用禁忌薬剤に関するガイドラインが更新されています。

作用機序に関する基礎研究も進展を見せています。2023年末にNature Communications誌に掲載された構造生物学的研究では、UbrogepantがCGRP受容体に結合する際の立体構造変化がクライオ電子顕微鏡によって解明され、より選択性の高い次世代拮抗薬の設計への応用が期待されています。特に1374248-77-7の化学構造中にあるフッ素置換基が受容体結合親和性に重要な役割を果たしていることが分子動力学シミュレーションにより明らかになりました。

市場動向に関しては、Ubrogepantが2023年度の世界売上高で前年比35%増加し、片頭痛治療薬市場において確固たる地位を築きつつあります。ただし、新規参入薬剤との競合が激化していることから、製薬会社は投与回数低減を目指した徐放性製剤の開発や、前駆症状段階での使用を想定した新たな適応症の開拓に力を入れています。

今後の研究課題としては、①小児および青少年集団における安全性データの蓄積、②慢性片頭痛への適応拡大の可能性、③バイオマーカーを活用した個別化医療への応用、などが挙げられます。特に1374248-77-7の代謝産物であるM23の薬理活性に関する知見が不足しており、今後の毒性学研究が待たれるところです。

結論として、Ubrogepant(1374248-77-7)はその優れた安全性プロファイルと有効性から、片頭痛治療パラダイムの重要な選択肢としての地位を確立しつつあります。しかしながら、長期使用データの更なる蓄積や、競合薬剤との比較優位性の明確化が必要とされています。今後の基礎・臨床研究の進展が期待される分野です。

1374248-77-7 (Ubrogepant) 関連製品

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)